4-(4-{4-[(5-methyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl}pyrimidin-2-yl)morpholine
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Description
The compound “4-(4-{4-[(5-methyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl}pyrimidin-2-yl)morpholine” is a complex organic molecule. It contains an oxazole ring, which is a five-membered ring containing an oxygen atom and a nitrogen atom . Oxazole derivatives have been used as intermediates for the synthesis of new chemical entities in medicinal chemistry .
Molecular Structure Analysis
The molecular structure of this compound is complex due to the presence of multiple functional groups including an oxazole ring, a piperazine ring, and a pyrimidine ring. The exact structure would need to be determined through techniques such as X-ray crystallography or NMR spectroscopy .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. Oxazole derivatives are known to participate in a variety of reactions due to the presence of heteroatoms (nitrogen and oxygen) in the oxazole ring .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact molecular structure. Oxazoles are generally stable compounds with a boiling point of 69 °C .Future Directions
Mechanism of Action
Target of Action
The primary target of this compound is Glutathione Peroxidase 4 (GPX4) . GPX4 is an important selenoenzyme that protects cells from ferroptosis, a form of regulated cell death caused by iron-catalyzed formation of free radicals from lipid peroxides .
Mode of Action
The compound interacts with GPX4, inhibiting its function . This inhibition leads to an increase in lipid peroxides, which in turn triggers ferroptosis, a form of regulated cell death . The compound is selectively synthetic lethal to HRAS expressing cells compared to isogenic non-HRAS cells .
Biochemical Pathways
The compound affects the biochemical pathway involving GPX4 and lipid peroxides . By inhibiting GPX4, the compound disrupts the normal functioning of this pathway, leading to an increase in lipid peroxides and triggering ferroptosis .
Result of Action
The result of the compound’s action is the selective induction of ferroptosis in certain cancer cell lines . This includes treatment-resistant cancer cell lines exhibiting a high mesenchymal state .
Properties
IUPAC Name |
4-[4-[4-[(5-methyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl]pyrimidin-2-yl]morpholine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N6O2/c1-14-15(12-19-25-14)13-21-4-6-22(7-5-21)16-2-3-18-17(20-16)23-8-10-24-11-9-23/h2-3,12H,4-11,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DEONOQGPCLWIDG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NO1)CN2CCN(CC2)C3=NC(=NC=C3)N4CCOCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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